molecular formula C17H19BrOZn B14882119 3-(4-t-Butylphenoxymethyl)phenylZinc bromide

3-(4-t-Butylphenoxymethyl)phenylZinc bromide

Cat. No.: B14882119
M. Wt: 384.6 g/mol
InChI Key: ITCBJKIOMRBBIG-UHFFFAOYSA-M
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Description

3-(4-tert-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the tert-butyl group enhances the stability of the compound, making it a reliable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-tert-butylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(4-tert-butylphenoxymethyl)phenyl bromide+Zn3-(4-tert-butylphenoxymethyl)phenylzinc bromide\text{3-(4-tert-butylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{3-(4-tert-butylphenoxymethyl)phenylzinc bromide} 3-(4-tert-butylphenoxymethyl)phenyl bromide+Zn→3-(4-tert-butylphenoxymethyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving 3-(4-tert-butylphenoxymethyl)phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-(4-tert-butylphenoxymethyl)phenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be employed in the modification of biomolecules for studying biological processes.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organozinc compound, forming a palladium-zinc intermediate.

    Transmetalation: The organic group is transferred from zinc to palladium.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product and regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

3-(4-tert-butylphenoxymethyl)phenylzinc bromide is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity compared to other organozinc compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C17H19BrOZn

Molecular Weight

384.6 g/mol

IUPAC Name

bromozinc(1+);1-tert-butyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C17H19O.BrH.Zn/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h4-5,7-12H,13H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

ITCBJKIOMRBBIG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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